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Compound of Interest

Compound Name: A-293

Cat. No.: B1666141

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and
biological activity of BAY-293, a potent and selective inhibitor of the KRAS-SOSL1 interaction. All
guantitative data is presented in structured tables for ease of reference, and detailed
experimental protocols are provided. Visual diagrams generated using DOT language illustrate
key pathways and workflows.

Chemical and Physical Properties

BAY-293, with the IUPAC name (R)-6,7-Dimethoxy-2-methyl-N-[1-[4-[2-
[(methylamino)methyl]phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine, is a small molecule
inhibitor developed by Bayer.[1] Its key chemical and physical properties are summarized in the
table below.
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Property Value Reference(s)
Molecular Formula C25H28N402S [2][3]
Molecular Weight 448.58 g/mol [2][3]

CAS Number 2244904-70-7 [3]
Appearance White to beige powder [4]

Purity >98% (HPLC) [5]

- Soluble in DMSO and Ethanol.
Solubility _ [2][6]
Insoluble in water.

Store at -20°C as a powder.
Storage Stock solutions can be stored [7]

at -80°C for up to one year.

Biological Activity and Mechanism of Action

BAY-293 is a highly potent inhibitor of the interaction between K-Ras and the Son of Sevenless
homolog 1 (SOS1), a guanine nucleotide exchange factor.[5][7] This interaction is a critical step
in the activation of the RAS signaling pathway. By disrupting the KRAS-SOS1 complex, BAY-
293 prevents the loading of GTP onto KRAS, thereby inhibiting its activation.[7] This leads to
the downregulation of the downstream RAS-RAF-MEK-ERK signaling cascade, which is
frequently hyperactivated in various cancers.[5][6]

The inhibitory activity of BAY-293 is highly specific, with an ICso of 21 nM for the KRAS-SOS1
interaction.[2][7] It has shown antiproliferative activity against cell lines with both wild-type and
mutant KRAS.[7] Furthermore, BAY-293 exhibits synergistic effects when used in combination
with direct KRAS G12C inhibitors, such as ARS-853.[5]

Signaling Pathway

The following diagram illustrates the role of BAY-293 in the RAS-RAF-MEK-ERK signaling
pathway.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02140
https://pmc.ncbi.nlm.nih.gov/articles/PMC11266648/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02140
https://pmc.ncbi.nlm.nih.gov/articles/PMC11266648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11266648/
https://www.cancer-research-network.com/2019/08/31/bay-293-is-a-selective-kras-sos1-inhibitor-for-ras-driven-tumors-treatment/
https://pubmed.ncbi.nlm.nih.gov/30683722/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02140
https://escholarship.org/content/qt27b1s6dv/qt27b1s6dv.pdf
https://www.pnas.org/doi/10.1073/pnas.1812963116
https://pubmed.ncbi.nlm.nih.gov/30683722/
https://www.pnas.org/doi/10.1073/pnas.1812963116
https://www.pnas.org/doi/10.1073/pnas.1812963116
https://pubmed.ncbi.nlm.nih.gov/30683722/
https://escholarship.org/content/qt27b1s6dv/qt27b1s6dv.pdf
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02140
https://www.pnas.org/doi/10.1073/pnas.1812963116
https://www.pnas.org/doi/10.1073/pnas.1812963116
https://pubmed.ncbi.nlm.nih.gov/30683722/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Downstream Signaling
Upstream Signaling. RAS Activation Cycle
Guanine Nucleotide Nuclear
Gm2 (sos: ) Exchange (‘kras-cor) _GTP loading _(‘kras-cre ) Activation (" . ) pl (" vex ) pl (e )
\ ) S T T P e )T P (Active)
Inhibition of i
KRAS Interaction

Click to download full resolution via product page
BAY-293 inhibits the interaction between SOS1 and KRAS.

Synthesis of BAY-293

The synthesis of BAY-293 is a multi-step process. The detailed experimental protocol, as
derived from the supplementary information of Hillig et al. (2019), is provided below.

Experimental Protocols

Step 1: Synthesis of Intermediate 1 (4-bromo-2-methyl-6,7-dimethoxyquinazoline)

e To a solution of 2-amino-4,5-dimethoxybenzamide (1.0 eq) in acetic acid (5.0 vol) is added 1-
bromo-2-propanone (1.2 eq).

e The reaction mixture is heated to 120°C for 4 hours.

 After cooling to room temperature, the mixture is poured into ice water and neutralized with
agueous sodium hydroxide.

e The resulting precipitate is collected by filtration, washed with water, and dried to afford the
intermediate.

Step 2: Synthesis of Intermediate 2 (4-(4-formylthiophen-2-yl)-2-methyl-6,7-
dimethoxyquinazoline)

e A mixture of Intermediate 1 (1.0 eq), 4-formylthiophene-2-boronic acid (1.5 eq), palladium(ll)
acetate (0.1 eq), and potassium carbonate (3.0 eq) in a 3:1 mixture of 1,4-dioxane and water
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(10 vol) is degassed with argon.

The reaction is heated to 100°C for 12 hours.

The mixture is cooled, diluted with ethyl acetate, and washed with water and brine.

The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced
pressure.

The crude product is purified by column chromatography.

Step 3: Synthesis of Intermediate 3 ((R)-N-(1-(4-(4-(hydroxymethyl)thiophen-2-yl)-2-methyl-6,7-
dimethoxyquinazolin-4-yl)ethyl)amine)

To a solution of Intermediate 2 (1.0 eq) in methanol (20 vol) is added (R)-1-
phenylethanamine (1.5 eq) and sodium borohydride (2.0 eq) at 0°C.

e The reaction is stirred at room temperature for 4 hours.
e The reaction is quenched with water and extracted with ethyl acetate.

e The combined organic layers are washed with brine, dried over sodium sulfate, and
concentrated.

The crude product is used in the next step without further purification.

Step 4: Synthesis of BAY-293 ((R)-6,7-Dimethoxy-2-methyl-N-[1-[4-[2-
[(methylamino)methyl]phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine)

e To a solution of Intermediate 3 (1.0 eq) and 2-((methylamino)methyl)phenylboronic acid (1.5
eq) in 1,4-dioxane (15 vol) is added tetrakis(triphenylphosphine)palladium(0) (0.1 eq) and
agueous sodium carbonate (2.0 M, 3.0 eq).

e The mixture is heated to 100°C for 16 hours under an argon atmosphere.

 After cooling, the reaction mixture is diluted with ethyl acetate and washed with water.
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e The organic layer is dried, concentrated, and the residue is purified by preparative HPLC to
yield BAY-293.

Synthesis Workflow

The following diagram outlines the synthetic workflow for BAY-293.
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Synthetic route for the preparation of BAY-293.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [BAY-293: A Technical Guide to its Chemical Properties
and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666141#chemical-properties-and-synthesis-of-bay-
293]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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